molecular formula C11H15NO2 B8641142 (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B8641142
M. Wt: 193.24 g/mol
InChI Key: ZDZHWEZKMRRZHH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-methylbicyclo[420]octa-1,3,5-trien-7-amine is a chemical compound with the molecular formula C11H15NO2 It is characterized by a bicyclic structure with methoxy groups at positions 3 and 4, and a methylamine group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of methoxy groups: Methoxylation reactions are employed to introduce methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated bicyclic compounds.

Scientific Research Applications

3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest in biochemical research.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
  • **(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane
  • **(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-carboxylic acid N-methyl-amide

Uniqueness

3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to its specific substitution pattern and the presence of both methoxy and methylamine groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

InChI

InChI=1S/C11H15NO2/c1-12-9-4-7-5-10(13-2)11(14-3)6-8(7)9/h5-6,9,12H,4H2,1-3H3

InChI Key

ZDZHWEZKMRRZHH-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.2 g of the compound obtained in Step 2 dissolved in 30 mL of THF are added to a suspension of 0.9 g of LiAlH4 in 20 mL of THF. Refluxing is carried out for 1 hour 30 minutes, then hydrolysing using 0.6 ml of water and 0.5 mL of 20% sodium hydroxide solution and, finally, 2.3 mL of water. The mineral salts are then filtered off, rinsed with THF and then the filtrate obtained is evaporated to dryness. 2.3 g of the expected compound are obtained.
Name
compound
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Five
Yield
92%

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